molecular formula C9H10ClNO3 B13918120 5-Chloro-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

5-Chloro-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B13918120
M. Wt: 215.63 g/mol
InChI Key: VGJPBOCRZRZIOO-UHFFFAOYSA-N
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Description

5-Chloro-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of a chlorine atom at the 5th position, an isopropyl group at the 1st position, and a carboxylic acid group at the 3rd position. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-chloropyridine-3-carboxylic acid with isopropylamine and an oxidizing agent to introduce the isopropyl group and form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-chloro-1-isopropyl-2,3-dioxo-1,2-dihydropyridine.

    Reduction: Formation of 5-chloro-1-isopropyl-2-hydroxy-1,2-dihydropyridine-3-carboxylic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Similar structure but with additional chlorine atoms on the benzyl group.

    2-Oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the chlorine and isopropyl groups, making it less reactive.

Uniqueness

5-Chloro-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and isopropyl group enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

5-chloro-2-oxo-1-propan-2-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C9H10ClNO3/c1-5(2)11-4-6(10)3-7(8(11)12)9(13)14/h3-5H,1-2H3,(H,13,14)

InChI Key

VGJPBOCRZRZIOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=C(C1=O)C(=O)O)Cl

Origin of Product

United States

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